molecular formula C15H11F2NO3 B12252762 N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B12252762
M. Wt: 291.25 g/mol
InChI Key: HRYYWCLDHLIJSS-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research

Properties

Molecular Formula

C15H11F2NO3

Molecular Weight

291.25 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C15H11F2NO3/c16-10-4-2-5-11(13(10)17)18-15(19)9-3-1-6-12-14(9)21-8-7-20-12/h1-6H,7-8H2,(H,18,19)

InChI Key

HRYYWCLDHLIJSS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NC3=C(C(=CC=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves the condensation reaction of 2,3-difluoroaniline with a suitable benzodioxine derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares structural similarities but differs in the presence of a fluorobenzamide group.

    N-(2,3-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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